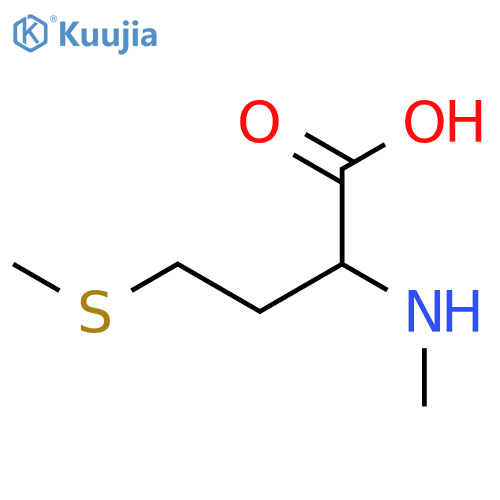Cas no 42537-72-4 (N-Me-Met-OH)

N-Me-Met-OH 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid
- N-Me-L-Met-OH
- CHEBI:44003
- S-methylmethionine
- N-Methyl-L-methionine
- N-Me-Met
- N-Me-L-Met
- methyl-methionine
- CHEMBL48185
- L-Methionine, N-methyl-
- (S)-Z-N-methylmethionine
- N-Me-Met-OH
- N-methylmethionine
-
計算された属性
- せいみつぶんしりょう: 163.06679
じっけんとくせい
- PSA: 49.33
N-Me-Met-OH 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N245450-1000mg |
N-Me-Met-OH |
42537-72-4 | 1g |
$ 465.00 | 2022-06-03 | ||
| Aaron | AR0072KP-5g |
N-Methyl-L-Methionine |
42537-72-4 | 95% | 5g |
$578.00 | 2025-02-13 | |
| Aaron | AR0072KP-100mg |
N-Methyl-L-Methionine |
42537-72-4 | 95% | 100mg |
$47.00 | 2025-02-13 | |
| 1PlusChem | 1P0072CD-500mg |
N-Methyl-L-methionine |
42537-72-4 | 97% | 500mg |
$123.00 | 2024-05-02 | |
| abcr | AB548448-1g |
H-N-Me-Met-OH; . |
42537-72-4 | 1g |
€375.40 | 2024-08-02 | ||
| 1PlusChem | 1P0072CD-5g |
N-Methyl-L-methionine |
42537-72-4 | 97% | 5g |
$507.00 | 2024-05-02 | |
| 1PlusChem | 1P0072CD-250mg |
N-Methyl-L-methionine |
42537-72-4 | 95% | 250mg |
$84.00 | 2024-05-02 | |
| Aaron | AR0072KP-500mg |
N-Methyl-L-Methionine |
42537-72-4 | 95% | 500mg |
$131.00 | 2025-02-13 | |
| Aaron | AR0072KP-250mg |
N-Methyl-L-Methionine |
42537-72-4 | 95% | 250mg |
$71.00 | 2025-02-13 | |
| TRC | N245450-500mg |
N-Me-Met-OH |
42537-72-4 | 500mg |
$ 280.00 | 2022-06-03 |
N-Me-Met-OH 関連文献
-
Christian Muhl,Lydia Zengerling,Jonathan Gro?,Paul Eckhardt,Till Opatz,Pol Besenius,Matthias Barz Polym. Chem. 2020 11 6919
N-Me-Met-OHに関する追加情報
Professional Introduction to Compound with CAS No. 42537-72-4 and Product Name N-Me-Met-OH
Compound with the CAS number 42537-72-4 and the product name N-Me-Met-OH represents a significant advancement in the field of chemical and biomedical research. This compound, chemically known as N-methylmethionine hydroxide, has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic and diagnostic contexts. The introduction of this compound into the scientific community has opened new avenues for exploration, particularly in the realm of drug development and molecular biology.
The chemical structure of N-Me-Met-OH features a modified methionine molecule, where the methionine residue is hydroxylated and methylated at specific positions. This modification imparts distinct biochemical characteristics to the compound, making it a valuable candidate for studying enzyme interactions, protein modifications, and metabolic pathways. The hydroxyl group introduces additional reactivity, enabling conjugation with other biomolecules, while the methyl group enhances stability and bioavailability.
Recent research has highlighted the role of N-Me-Met-OH in modulating cellular processes. Studies have demonstrated its potential in enhancing the stability of peptides and proteins, which is crucial for developing biopharmaceuticals with improved shelf life and efficacy. The compound’s ability to act as a substrate for various enzymes has also been explored, revealing its significance in enzymatic cascades involved in signal transduction and metabolic regulation.
In the context of drug development, N-Me-Met-OH has shown promise as a chiral auxiliary in asymmetric synthesis. Its unique stereochemistry allows for the efficient production of enantiomerically pure compounds, which are often required for therapeutic applications due to their specific biological activities. Researchers have leveraged this property to synthesize novel pharmaceuticals with enhanced selectivity and reduced side effects.
Moreover, the compound has been investigated for its role in neuroprotective therapies. Preliminary studies suggest that N-Me-Met-OH can cross the blood-brain barrier and interact with neuroprotective pathways, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The hydroxyl group’s ability to form hydrogen bonds with biological molecules further enhances its interaction with neural tissues.
The synthesis of N-Me-Met-OH involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and enzymatic modification, have been employed to optimize production. These techniques not only improve efficiency but also minimize byproduct formation, ensuring a cleaner final product suitable for sensitive applications.
Industrial applications of N-Me-Met-OH are also emerging, particularly in the food and cosmetic industries. Its stability under various conditions makes it an ideal candidate for use as an additive in nutritional supplements and skincare products. The compound’s ability to enhance protein stability has been particularly beneficial in developing long-lasting protein-based formulations.
Regulatory considerations play a crucial role in the commercialization of N-Me-Met-OH. Compliance with international standards ensures safety and efficacy across different markets. Manufacturers must adhere to stringent guidelines regarding quality control, environmental impact, and occupational safety to gain regulatory approval for their products.
The future prospects of N-Me-Met-OH are vast, with ongoing research exploring its potential in diverse fields such as agriculture, environmental science, and materials engineering. Innovations in synthetic chemistry continue to expand its applications, making it a cornerstone compound in modern chemical research.
42537-72-4 (N-Me-Met-OH) 関連製品
- 4289-98-9(N-Formyl-L-methionine)
- 4378-14-7(D,L-Buthionine)
- 126872-00-2(n-formyl-dl-ethionine)
- 4309-82-4(N-Formyl-DL-methionine)
- 51855-99-3(a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-)
- 1396758-93-2(ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate)
- 708225-07-4(ethyl (1,3-dioxaindan-5-yl)carbamoylformate)
- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)
- 1049726-54-6(1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride)
- 1806448-02-1(2-(Chloromethyl)-4-fluorophenylhydrazine)
